2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide
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Overview
Description
2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide is a complex organic compound that features a pyridazine ring fused with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a pyridazine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, particularly those involving inflammation or cancer.
Industry: The compound is investigated for its use in materials science, including the development of new polymers or electronic materials.
Mechanism of Action
The mechanism of action of 2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide: Lacks the trifluoroethyl group, which may affect its chemical properties and biological activity.
3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide: Similar structure but without the methyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of both the trifluoroethyl and methyl groups in 2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)propanamide makes it unique compared to its analogs. These groups can influence the compound’s lipophilicity, stability, and ability to interact with biological targets, potentially enhancing its efficacy in various applications.
Properties
IUPAC Name |
2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(2,2,2-trifluoroethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c1-9(13(22)18-8-14(15,16)17)7-20-12(21)5-4-10(19-20)11-3-2-6-23-11/h2-6,9H,7-8H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVSSGWSUBFCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CS2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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